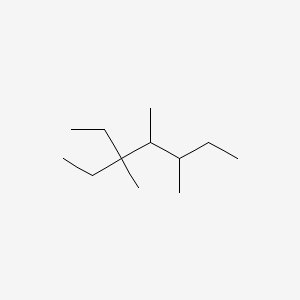

3-Ethyl-3,4,5-trimethylheptane

Description

Contextual Significance of Branched Alkanes in Organic Chemistry and Related Fields

Branched alkanes are structural isomers of linear alkanes, meaning they share the same molecular formula but differ in the arrangement of their carbon atoms. This branching has profound effects on their physical properties. For instance, increased branching generally leads to a lower boiling point compared to the corresponding straight-chain alkane because the more compact, spherical shape reduces the surface area available for intermolecular van der Waals forces. vdoc.pub Conversely, high symmetry in a branched structure can lead to a higher melting point due to more efficient packing in the crystal lattice.

The unique properties of branched alkanes make them crucial in various industrial applications. They are key components of high-octane gasoline, as their structures are more resistant to knocking (premature detonation) in internal combustion engines. scribd.com Furthermore, highly branched alkanes are investigated as potential components of jet fuels due to their low freezing points, a critical property for aviation at high altitudes. scispace.com Their use also extends to lubricants and as solvents in various chemical processes. scribd.com

Rationale for Academic Investigation of 3-Ethyl-3,4,5-trimethylheptane

This compound, a member of the C12H26 family of alkane isomers, serves as a subject for academic investigation primarily due to its contribution to the fundamental understanding of structure-property relationships in hydrocarbons. copernicus.org The study of its specific thermodynamic properties, such as enthalpy of formation and vapor pressure, is essential for chemical engineering applications, including process design and simulation. scispace.com Furthermore, understanding its environmental fate, such as its solubility and partitioning behavior, is crucial for environmental science. The compilation of data like Henry's Law constants for such compounds aids in modeling their distribution in the environment. copernicus.org

The synthesis and characterization of specific isomers like this compound also provide valuable data for analytical chemistry, particularly in the development of chromatographic techniques for separating complex hydrocarbon mixtures. nih.gov

Detailed Research Findings

While dedicated research focusing solely on this compound is limited, its properties have been documented in broader studies of alkane isomers and in chemical data compilations.

Physicochemical Properties

The fundamental properties of this compound are cataloged in chemical databases. These properties are determined through a combination of experimental measurements and computational predictions.

| Property | Value | Source |

| Molecular Formula | C12H26 | |

| Molecular Weight | 170.33 g/mol | |

| CAS Number | 62198-78-1 | |

| Computed XLogP3-AA | 5.7 | |

| Kovats Retention Index (Standard non-polar) | 1124.5, 1135.4 |

XLogP3-AA is a computed measure of a compound's lipophilicity, which influences its solubility and biological absorption. The Kovats retention index is a dimensionless quantity used in gas chromatography to convert retention times into system-independent constants.

Thermodynamic and Environmental Data

The thermodynamic properties of this compound are of interest for chemical process design. Its inclusion in handbooks of thermodynamic properties indicates its relevance in this field. scispace.com For instance, Antoine coefficients, which are used to calculate vapor pressure at different temperatures, have been compiled for this compound. scispace.com

In the context of environmental science, the Henry's Law constant (H) is a critical parameter that describes the partitioning of a chemical between the gas and aqueous phases. The Henry's Law constant for this compound has been included in comprehensive compilations of environmental data. copernicus.org

| Parameter | Value | Context | Source |

| Antoine Coefficients | Tabulated in handbooks | Used to calculate vapor pressure | scispace.com |

| Henry's Law Constant | Included in databases | Describes air-water partitioning | copernicus.org |

Spectroscopic Data

Structure

2D Structure

3D Structure

Properties

CAS No. |

62198-78-1 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3-ethyl-3,4,5-trimethylheptane |

InChI |

InChI=1S/C12H26/c1-7-10(4)11(5)12(6,8-2)9-3/h10-11H,7-9H2,1-6H3 |

InChI Key |

ZHILUIHUWKDTTM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)C(C)(CC)CC |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of 3 Ethyl 3,4,5 Trimethylheptane

High-Resolution Spectroscopic Characterization Techniques

The unambiguous identification and detailed structural analysis of complex organic molecules like 3-Ethyl-3,4,5-trimethylheptane rely on a combination of powerful spectroscopic techniques. Each method provides unique insights into the molecular framework, from the connectivity of atoms to the nature of chemical bonds and the molecule's behavior under ionization.

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. For a molecule with numerous similar alkyl groups, high-resolution 1D and 2D NMR techniques are crucial for differentiating between its various isomers and assigning specific resonance signals to individual nuclei.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum is characterized by the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) of each signal. For this compound, the protons are located in highly shielded alkyl environments, and their signals are expected to appear in the upfield region of the spectrum (typically 0.8-1.7 ppm). The overlapping signals from the numerous methyl, methylene (B1212753), and methine groups would necessitate a high-field NMR instrument for resolution.

Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₃ (C1) | ~ 0.9 | Triplet |

| -CH₂- (C2) | ~ 1.2-1.4 | Multiplet |

| -CH₂- (C-ethyl at C3) | ~ 1.2-1.4 | Quartet |

| -CH₃ (C-ethyl at C3) | ~ 0.85 | Triplet |

| -CH₃ (C-methyl at C3) | ~ 1.0-1.1 | Singlet |

| -CH- (C4) | ~ 1.5-1.7 | Multiplet |

| -CH₃ (C-methyl at C4) | ~ 0.8-0.9 | Doublet |

| -CH- (C5) | ~ 1.4-1.6 | Multiplet |

| -CH₃ (C-methyl at C5) | ~ 0.8-0.9 | Doublet |

| -CH₂- (C6) | ~ 1.1-1.3 | Multiplet |

| -CH₃ (C7) | ~ 0.9 | Triplet |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Given the structure of this compound, several distinct carbon signals are expected. The chemical shifts are influenced by the degree of substitution.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom (Position) | Predicted Chemical Shift (δ, ppm) |

| C1 | ~ 14 |

| C2 | ~ 25-35 |

| C3 | ~ 35-45 (Quaternary) |

| C4 | ~ 30-40 (Methine) |

| C5 | ~ 30-40 (Methine) |

| C6 | ~ 25-35 |

| C7 | ~ 14 |

| C-ethyl at C3 (CH₂) | ~ 25-30 |

| C-ethyl at C3 (CH₃) | ~ 8-10 |

| C-methyl at C3 | ~ 20-25 |

| C-methyl at C4 | ~ 15-20 |

| C-methyl at C5 | ~ 15-20 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

2D Correlation Spectroscopy (e.g., DQF-COSY NMR) for Connectivity Mapping

Two-dimensional correlation spectroscopy (COSY) is used to establish the connectivity between protons that are coupled to each other, typically those on adjacent carbon atoms. oxinst.comlibretexts.org A COSY spectrum plots a ¹H NMR spectrum on both axes and shows off-diagonal peaks (cross-peaks) that connect coupled protons. libretexts.org For a complex, branched alkane, this technique is vital for tracing the carbon backbone.

In the case of this compound, a DQF-COSY (Double Quantum Filtered COSY) experiment would reveal key correlations. researchgate.net For example, the methine proton at C4 would show a cross-peak to the protons of its attached methyl group and to the methine proton at C5. researchgate.net Similarly, the C5 proton would show correlations to the C4 proton, its own methyl group protons, and the methylene protons at C6. This allows for the unambiguous assignment of proton signals by mapping out the spin-spin coupling networks throughout the molecule. oxinst.com

Expected ¹H-¹H COSY Correlations for this compound

| Proton 1 | Correlated Proton(s) 2 |

| H1 (-CH₃) | H2 (-CH₂-) |

| H2 (-CH₂-) | H1 (-CH₃) |

| H-ethyl (CH₃) at C3 | H-ethyl (CH₂) at C3 |

| H-ethyl (CH₂) at C3 | H-ethyl (CH₃) at C3 |

| H4 (-CH-) | H-methyl at C4, H5 (-CH-) |

| H5 (-CH-) | H-methyl at C5, H4 (-CH-), H6 (-CH₂-) |

| H6 (-CH₂-) | H5 (-CH-), H7 (-CH₃) |

| H7 (-CH₃) | H6 (-CH₂-) |

Infrared (IR) Spectroscopy for Branching Pattern Investigation

Infrared (IR) spectroscopy is a technique used to identify functional groups and structural features of a molecule by measuring the absorption of infrared radiation. wiley.com For alkanes, the IR spectrum is dominated by C-H and C-C bond vibrations. spcmc.ac.in While the spectra of many alkanes can appear similar, specific patterns in the C-H bending region can provide clues about the branching structure. docbrown.info

The spectrum of this compound is expected to show strong C-H stretching absorptions between 2850 and 3000 cm⁻¹. spcmc.ac.in The presence of methyl (-CH₃) and methylene (-CH₂) groups gives rise to both symmetric and asymmetric stretching modes. More diagnostically, C-H bending (deformation) vibrations appear in the 1350-1470 cm⁻¹ region. The presence of multiple methyl groups and a tertiary carbon (methine group) would lead to characteristic absorptions in this fingerprint region. The ratio of absorbances of methylene and methyl groups can be used to calculate a "branching factor". researchgate.netitnms.ac.rs

Characteristic IR Absorption Bands for Branched Alkanes

| Wavenumber (cm⁻¹) | Vibration | Structural Feature |

| 2970–2950 | C-H Asymmetric Stretch | Methyl (-CH₃) |

| 2880–2860 | C-H Symmetric Stretch | Methyl (-CH₃) |

| ~2925 | C-H Asymmetric Stretch | Methylene (-CH₂) |

| ~2850 | C-H Symmetric Stretch | Methylene (-CH₂) |

| ~1465 | C-H Scissoring | Methylene (-CH₂) |

| 1470–1430 | C-H Asymmetric Bend | Methyl (-CH₃) |

| 1380–1370 | C-H Symmetric Bend | Methyl (-CH₃) |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When subjected to ionization, organic molecules fragment in predictable ways, providing a "fingerprint" that can be used for identification and structural elucidation. msu.edu

Branched alkanes are well-known for undergoing extensive fragmentation upon electron ionization. gbiosciences.com The fragmentation process is driven by the formation of the most stable carbocation possible. jove.com Cleavage typically occurs at the most substituted carbon atoms, leading to tertiary carbocations. gbiosciences.comjove.com Consequently, the molecular ion peak (M⁺) for highly branched alkanes like this compound is often very weak or entirely absent from the spectrum. jove.com

The fragmentation of this compound (molar mass 170.33 g/mol ) would be expected to proceed via cleavage at the highly substituted C3, C4, and C5 positions. Loss of alkyl radicals such as ethyl (loss of 29 amu), propyl (loss of 43 amu), and butyl (loss of 57 amu) would lead to the formation of stable secondary and tertiary carbocations, which would likely represent the most abundant peaks in the spectrum. slideshare.nettutorchase.com

Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Structure | Neutral Loss |

| 141 | [M - C₂H₅]⁺ | Ethyl radical |

| 127 | [M - C₃H₇]⁺ | Propyl radical |

| 113 | [M - C₄H₉]⁺ | Butyl radical |

| 99 | [M - C₅H₁₁]⁺ | Pentyl radical |

| 85 | [C₆H₁₃]⁺ | Hexyl radical |

| 71 | [C₅H₁₁]⁺ | Heptyl radical |

| 57 | [C₄H₉]⁺ | Octyl radical |

| 43 | [C₃H₇]⁺ | Nonyl radical |

Stereochemical Considerations and Conformational Dynamics

The structure of this compound contains two stereocenters at the C4 and C5 positions. Carbon C3 is a quaternary center and thus not chiral. The presence of two stereocenters means that the molecule can exist as a set of stereoisomers. Specifically, there are two pairs of enantiomers: (4R, 5R) and (4S, 5S), and (4R, 5S) and (4S, 5R). The relationship between a member of the first pair and a member of the second pair is diastereomeric.

The molecule's flexibility is defined by the rotation around its numerous carbon-carbon single bonds. This rotation gives rise to different spatial arrangements called conformations. The study of these different shapes and their relative energies is known as conformational analysis. pearson.com For an acyclic and highly branched alkane, the most stable conformations are those that minimize steric strain, which is the repulsive interaction that occurs when bulky groups are forced into close proximity. rutgers.edu

The analysis of conformations is often visualized using Newman projections. For this compound, the rotation around the C4-C5 bond is particularly important. The staggered conformations, where the substituents on C4 are positioned between the substituents on C5, are lower in energy than the eclipsed conformations. However, even among the staggered conformations, the one that places the largest groups (in this case, the alkyl chains attached to C4 and C5) anti-periplanar (180° apart) to each other will be the most stable due to the minimization of steric hindrance. Conversely, the least stable conformation would be an eclipsed one where the largest groups are syn-periplanar (0° apart).

Analysis of Stereogenic Centers (C4 and C5) and Isomerism

This compound possesses two chiral centers, or stereogenic centers, at the C4 and C5 positions of its heptane (B126788) backbone. A stereogenic center is a carbon atom that is bonded to four different groups. The presence of these centers gives rise to stereoisomerism, where molecules have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.

The substituents on the C4 carbon are a hydrogen atom, a methyl group, a (1,2-dimethylpropyl) group (from C3), and a (1-ethyl-1-methylpropyl) group (from the rest of the chain starting at C5). Similarly, the C5 carbon is bonded to a hydrogen atom, a methyl group, a (1,2,2-trimethylbutyl) group (from C4), and an ethyl group. Due to these two stereogenic centers, this compound can exist as a set of four possible stereoisomers. These stereoisomers consist of two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between stereoisomers that are not mirror images is described as diastereomeric.

The specific configuration at each stereocenter is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. This leads to the following possible stereoisomers for this compound:

(4R, 5R)-3-Ethyl-3,4,5-trimethylheptane

(4S, 5S)-3-Ethyl-3,4,5-trimethylheptane

(4R, 5S)-3-Ethyl-3,4,5-trimethylheptane

(4S, 5R)-3-Ethyl-3,4,5-trimethylheptane

The (4R, 5R) and (4S, 5S) isomers are a pair of enantiomers, as are the (4R, 5S) and (4S, 5R) isomers. The relationship between the (4R, 5R) isomer and the (4R, 5S) or (4S, 5R) isomers is diastereomeric. Each of these stereoisomers will have unique optical activities. The study of a related compound, 3,4,5-trimethylheptane, reveals a similar complexity in its stereoisomerism, highlighting how subtle changes in alkyl substitution can influence the number and type of stereoisomers. haverford.edu

Conformational Analysis via Newman Projections and Energy Landscapes

Newman projections are a valuable tool for visualizing the conformations around a specific carbon-carbon bond. vaia.com In a Newman projection, the molecule is viewed along the axis of the bond of interest. The front carbon is represented by a point, and the back carbon is represented by a circle. The substituents on each carbon are then drawn as lines originating from the point or the circumference of the circle.

The rotation around the C4-C5 bond leads to a series of staggered and eclipsed conformations. Staggered conformations are generally lower in energy (more stable) than eclipsed conformations due to reduced torsional strain. rutgers.edu The relative energies of the staggered conformations depend on the steric interactions between the substituents on the adjacent carbons. The most stable conformation will have the largest groups positioned anti-periplanar (180° apart) to each other, minimizing steric hindrance. Conversely, the least stable eclipsed conformation will have the largest groups syn-periplanar (0° apart), maximizing steric and torsional strain.

A qualitative energy landscape for the C4-C5 bond rotation in this compound would show energy minima corresponding to the staggered conformations and energy maxima corresponding to the eclipsed conformations. The height of the energy barriers between conformations is determined by the energy of the eclipsed transition states.

Steric Interactions and Their Influence on Preferred Conformations

The preferred conformations of this compound are dictated by the minimization of steric interactions. rutgers.edu Steric hindrance arises when the electron clouds of non-bonded atoms or groups repel each other, leading to an increase in the molecule's potential energy. In alkanes, the most significant of these are gauche and syn-pentane interactions.

When analyzing the C4-C5 bond rotation, the key bulky groups are the methyl groups on C4 and C5, the (1,2-dimethylpropyl) group attached to C4, and the ethyl group attached to C5.

Anti-conformation: The most stable staggered conformation will place the largest group on C4 (the 1,2-dimethylpropyl moiety) anti to the largest group on C5 (the ethyl group). This arrangement minimizes steric strain.

Gauche conformations: There will be other staggered conformations where these large groups are gauche to each other (dihedral angle of approximately 60°). These gauche interactions introduce steric strain, making these conformations less stable than the anti-conformation. The magnitude of this strain depends on the size of the interacting groups.

Eclipsed conformations: The eclipsed conformations are the least stable due to both torsional strain from the eclipsing of bonds and severe steric strain from the close proximity of bulky substituents. The highest energy conformation will occur when the largest groups on C4 and C5 are eclipsing each other.

Computational Chemistry and Molecular Modeling of Branched Alkanes

Quantum Mechanical (QM) Calculations for Energetic and Electronic Properties

Quantum mechanical calculations, rooted in the principles of quantum physics, are employed to determine the energetic and electronic properties of molecules with high accuracy. For branched alkanes like 3-Ethyl-3,4,5-trimethylheptane, these methods can predict fundamental thermochemical data critical for understanding their stability and reactivity.

Methods such as Density Functional Theory (DFT) are used to calculate properties like the heat of formation (ΔH°f) and enthalpy of combustion. acs.orgresearchgate.net For instance, a common approach involves calculating the total electronic energy (E) of an optimized molecular structure. This energy is then converted into a gas-phase heat of formation using "atom equivalents," which are empirically fitted parameters for each type of atom (e.g., carbon, hydrogen). acs.orgdtic.mil This technique allows for the screening of numerous molecules to identify those with desired energetic properties without the need for synthesis and experimental calorimetry. acs.org

While computationally intensive, QM methods provide detailed information about the electron distribution, molecular orbitals, and electrostatic potential of this compound. This information is invaluable for understanding its intermolecular interactions and predicting its behavior in different chemical environments.

Table 1: Representative Energetic Properties Calculated via QM Methods for Branched Alkanes

| Property | Typical QM Method | Significance for this compound |

|---|---|---|

| Heat of Formation (Gas Phase) | Density Functional Theory (DFT), e.g., B3LYP | Indicates the thermodynamic stability of the molecule relative to its constituent elements. |

| Enthalpy of Combustion | DFT with basis sets like 6-311++G(3df,3pd) | Predicts the energy released upon combustion, a key parameter for fuel applications. researchgate.net |

| Electronic Energy | Ab initio methods, DFT | Foundational value used to derive other thermochemical properties. acs.org |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Unlike the electronically-focused QM methods, Molecular Mechanics (MM) treats molecules as a collection of atoms governed by a classical potential energy function, or force field. This simplification allows for the rapid calculation of molecular energies and geometries, making it ideal for exploring the vast conformational space of flexible molecules like this compound. acs.orgmdpi.com

Molecular Dynamics (MD) simulations extend the MM approach by solving Newton's equations of motion for the system of atoms over time. acs.org This generates a trajectory that describes the positions and velocities of all atoms, providing a dynamic view of the molecule's behavior. For this compound, MD simulations are crucial for:

Conformational Analysis : Identifying the most stable (lowest energy) three-dimensional arrangements (conformers) of the molecule. The complex branching of this compound leads to numerous possible rotational isomers (e.g., gauche, trans) along its carbon-carbon bonds, and MD simulations can map the energy landscape connecting these states. acs.org

Thermodynamic and Transport Properties : Simulating bulk liquid properties such as density, viscosity, and diffusion coefficients. researchgate.netacs.org Force fields like TraPPE-UA (Transferable Potentials for Phase Equilibria-United Atom) have been shown to accurately reproduce the liquid densities of alkanes over wide temperature ranges. acs.orgresearchgate.net

Rheological Behavior : Understanding how the molecule's specific branching structure affects its flow properties, which is particularly relevant for applications in lubricants. byu.edu

These simulations provide a bridge between the microscopic world of atomic interactions and the macroscopic properties of the substance. acs.org

Quantitative Structure-Property Relationship (QSPR) and Linear Free Energy Relationship (LFER) Modeling

QSPR and LFER models are statistical approaches that correlate a molecule's structure with its physical, chemical, or biological properties. rpi.eduacs.org These models are highly valuable for predicting the properties of new or untested compounds like this compound based on data from known molecules.

A prominent LFER method is the Abraham solvation parameter model. This model uses a set of five or six solute descriptors to predict a wide array of properties, including partitioning behavior, solubility, and chromatographic retention. mdpi.com The fundamental Abraham equation is:

log(P) = c + eE + sS + aA + bB + lL

Where P is the property of interest, and the uppercase letters are the solute descriptors:

E : Excess molar refraction, related to polarizability.

S : Dipolarity/polarizability of the solute.

L : Logarithm of the gas-to-hexadecane partition coefficient.

V : McGowan characteristic volume (sometimes used instead of L).

For a saturated, non-hydrogen-bonding alkane like this compound, the S, A, and B descriptors are zero. researchgate.net The remaining descriptors, E and L, can be calculated from experimental data (such as chromatographic retention) for a series of related compounds. researchgate.netmdpi.com These descriptors have been determined for a large number of linear and branched alkanes, allowing for the accurate prediction of properties for new isomers. mdpi.comresearchgate.net

Table 2: Abraham Model Solute Descriptors for Alkanes

| Descriptor | Physical Interpretation | Value for this compound |

|---|---|---|

| E | Excess Molar Refraction (related to polarizability from lone-pair and π-electrons) | Typically non-zero; reflects molecular size and polarizability. |

| S | Dipolarity/Polarizability | 0 |

| A | Hydrogen Bond Acidity | 0 |

| B | Hydrogen Bond Basicity | 0 |

| L | Gas-Hexadecane Partition Coefficient (log scale) | Non-zero; reflects dispersion forces and molecular size. |

One of the most successful applications of QSPR is the prediction of gas chromatographic (GC) retention indices (RI). researchgate.netnih.gov The retention index of a compound is a measure of where it elutes from a GC column relative to a series of n-alkanes. QSPR models can accurately predict these values using descriptors derived from the molecular structure, such as topological indices (which describe molecular branching and connectivity), geometrical descriptors, and quantum-chemical parameters. tuwien.at

For branched alkanes like this compound, QSPR models can effectively capture how the specific arrangement of ethyl and methyl groups influences the molecule's volatility and its interactions with the GC stationary phase. nih.gov This predictive capability is essential for identifying unknown compounds in complex mixtures, such as petroleum fractions or environmental samples, where authentic reference standards may not be available. tuwien.atnih.gov

The degree and position of alkyl branching profoundly influence the properties and reactivity of alkanes. Computational models are essential for quantifying these effects.

Physical Properties : Studies have shown that branching generally lowers the boiling point compared to a linear alkane of the same carbon number due to a decrease in the surface area available for London dispersion forces. However, highly compact, symmetric isomers can have elevated melting points. Branching also significantly impacts solubility; for example, branched alkanes exhibit higher solubility in CO2 than their linear counterparts. nih.gov Configurational-bias Monte Carlo simulations have been used to study how branching affects the equation of state and fluid phase behavior of alkanes. researchgate.netnih.gov

Reactivity and Environmental Fate : The branching structure affects chemical reactivity. For instance, in atmospheric chemistry, the presence and location of alkyl branches can decrease the ability of alkanes to participate in autoxidation reactions. copernicus.org This, in turn, reduces the formation of low-volatility products and lowers the secondary organic aerosol (SOA) yield compared to linear alkanes with the same carbon number. copernicus.org Models like the Unified Partitioning Aerosol Phase Reaction (UNIPAR) have been extended to predict SOA formation from various branched alkanes by accounting for these structural effects. copernicus.org

Through these computational approaches, a detailed, quantitative understanding of this compound can be developed, predicting its physical properties and chemical behavior from its unique molecular structure.

Mechanistic Organic Reactions Involving 3 Ethyl 3,4,5 Trimethylheptane

Oxidative Transformations of Branched Alkanes

The oxidation of branched alkanes like 3-Ethyl-3,4,5-trimethylheptane is a focal point of both industrial and atmospheric chemistry. The presence of tertiary carbon atoms in its structure significantly influences its reactivity.

Catalytic Oxidation Mechanisms

The selective oxidation of alkanes under mild conditions is a significant challenge in synthetic chemistry. acs.org For branched alkanes, the preference for C-H bond attack is typically tertiary > secondary > primary. acs.org This selectivity is consistent with a radical rebound mechanism, where a metal-oxo species abstracts a hydrogen atom to form a transient alkyl radical, followed by the transfer of a hydroxyl group. acs.org

In the context of this compound, there are two tertiary C-H bonds at the C3 and C4 positions, and one at the C5 position. Catalytic systems, such as those employing cytochrome P450 enzymes or other metal-based catalysts, would preferentially attack these sites. acs.org For instance, oxidation at the C3 position would lead to the formation of 3-ethyl-3,4,5-trimethylheptan-3-ol.

The use of co-oxidants, such as benzaldehyde, in the presence of catalysts like gold-palladium nanoparticles, can facilitate alkane oxidation through a radical mechanism. cardiff.ac.uk Organometallic compounds based on cobalt, copper, and iron have also been shown to promote the initial oxidation of alkanes at lower temperatures by altering the pathways of chain-branching reactions. acs.org

A proposed general mechanism for catalytic alkane oxidation can be summarized as follows:

Initiation : Formation of a reactive oxidant from a co-oxidant or catalyst activation.

Hydrogen Abstraction : The oxidant abstracts a hydrogen atom from the alkane, preferentially from a tertiary carbon, to form an alkyl radical.

Oxygenation : The alkyl radical reacts with an oxygen source (e.g., O2 or an oxygen atom from the catalyst) to form an oxygenated intermediate.

Product Formation : The intermediate is converted to the final alcohol or ketone product.

Mechanistic studies on some catalytic systems, for example, using O2, a copper(II) complex, and an aldehyde, show the involvement of an acyl radical generated from the autoxidation of the aldehyde. rsc.orgrsc.org This acyl radical is trapped by O2 to form an acylperoxyl radical, which then acts as the reactive species for hydrogen atom abstraction from the alkane. rsc.org

Atmospheric Oxidation Pathways and Secondary Organic Aerosol (SOA) Formation

In the atmosphere, branched alkanes are oxidized primarily by hydroxyl (OH) radicals during the day and nitrate (B79036) (NO3) radicals at night. The initial step is the abstraction of a hydrogen atom, leading to the formation of an alkyl radical (R•). Given the structure of this compound, the OH radical will preferentially abstract a hydrogen atom from one of the tertiary carbon positions.

The subsequent atmospheric oxidation pathway generally proceeds as follows:

Alkyl Radical Formation : R-H + •OH → R• + H₂O

Peroxy Radical Formation : R• + O₂ → RO₂•

Further Reactions of Peroxy Radicals : RO₂• can react with nitric oxide (NO), hydroperoxyl radicals (HO₂•), or other RO₂• radicals.

Under high-NOx conditions, the reaction with NO is dominant: RO₂• + NO → RO• + NO₂

The resulting alkoxy radical (RO•) can then undergo several reactions, including isomerization, decomposition (C-C bond scission), or reaction with O₂. For large, branched alkanes, isomerization via a 1,5-H shift is often a significant pathway. However, decomposition can also be competitive.

The molecular structure of the parent alkane is a primary driver in determining the relative Secondary Organic Aerosol (SOA) yields. acs.org Generally, for a given carbon number, branched alkanes exhibit lower SOA mass yields compared to linear and cyclic alkanes. acs.orgnih.gov This is attributed to the fragmentation of the larger, more substituted alkoxy radicals, which leads to more volatile products that are less likely to partition into the aerosol phase. acs.org However, the oxidation of intermediate volatility organic compounds (IVOCs), which include branched alkanes, is considered a substantial source of SOA. nih.gov

The first-generation products from the oxidation of branched alkanes that contribute to SOA formation include alkyl nitrates, 1,4-hydroxynitrates, 1,4-hydroxycarbonyls, and dihydroxycarbonyls. tandfonline.com

Radical-Mediated Reactions (e.g., Halogenation) in Branched Hydrocarbons

The free-radical halogenation of alkanes is a classic example of a radical chain reaction, typically initiated by UV light or heat. wikipedia.orglibretexts.org The mechanism proceeds through three main stages: initiation, propagation, and termination. unacademy.combyjus.com

Initiation : Homolytic cleavage of the halogen molecule (X₂) to form two halogen radicals (2X•).

Propagation :

A halogen radical abstracts a hydrogen atom from the alkane to form an alkyl radical and a hydrogen halide (R-H + X• → R• + H-X).

The alkyl radical then reacts with another halogen molecule to form the haloalkane and a new halogen radical (R• + X₂ → R-X + X•).

Termination : Combination of any two radical species.

In the case of this compound, the selectivity of halogenation depends on the halogen used. Chlorination is generally less selective than bromination. libretexts.org The reactivity of C-H bonds towards radical abstraction follows the order: tertiary > secondary > primary. This is due to the relative stability of the resulting alkyl radicals.

Therefore, the major monohalogenated product of the radical bromination of this compound would be the substitution at one of the tertiary carbons (C3, C4, or C5). Chlorination would also favor these positions but would produce a more significant mixture of isomers, including substitution at the secondary positions. libretexts.org

Fundamental Carbon-Carbon Bond Activation and Functionalization Studies

The activation and functionalization of the strong, typically unreactive C-C single bonds in alkanes is a significant area of chemical research. wikipedia.orgchem-station.com This process is challenging due to the high stability of C-C bonds (around 90 kcal/mol) and the kinetic favorability of competing C-H bond activation. wikipedia.org

For branched alkanes, studies on metal-catalyzed C-C bond cleavage (hydrogenolysis) have shown that the rates and selectivities are influenced by methyl substitution. The cleavage of more substituted C-C bonds (e.g., a tertiary-quaternary bond) generally has a higher activation enthalpy. In this compound, the C3-C4 and C4-C5 bonds are between tertiary carbons, making them potential sites for selective cleavage under certain catalytic conditions.

Mechanisms for C-C bond activation by transition metals often involve either:

β-carbon elimination : From a metal-alkyl intermediate.

Oxidative addition : Direct insertion of a low-valent metal center into the C-C bond to form a bis(organyl)metal complex. wikipedia.org

Environmental Fate and Biodegradation Mechanisms of Highly Branched Alkanes

Occurrence and Distribution in Geologic and Environmental Samples

Identification in Unresolved Complex Mixtures (UCMs) of Petroleum

In environmental and geochemical analysis, 3-Ethyl-3,4,5-trimethylheptane is typically not quantified as an individual compound but is instead a constituent of the Unresolved Complex Mixture (UCM). The UCM is a characteristic feature in gas chromatograms of weathered or biodegraded petroleum, appearing as a broad "hump" of co-eluting compounds that cannot be resolved into discrete peaks by standard gas chromatography. researchgate.netwikipedia.org This mixture consists of thousands of structurally complex and degradation-resistant hydrocarbons, predominantly branched alkanes and cycloalkanes. researchgate.netacs.orgacs.org

The presence of a UCM is a strong indicator of petroleum contamination. researchgate.net Highly branched alkanes, such as this compound, are more resistant to microbial degradation compared to their linear (n-alkane) counterparts. This recalcitrance causes them to persist in the environment and become concentrated in the UCM as more labile compounds are removed. core.ac.uk Advanced analytical techniques like comprehensive two-dimensional gas chromatography (GC×GC) are required to begin to separate and identify the individual components within the UCM, which includes a vast array of branched alkane isomers. acs.orgacs.orgcore.ac.uk Therefore, while direct identification is challenging, it is certain that compounds with the structural complexity of this compound are significant contributors to the UCMs found in petroleum-contaminated sediments and aged crude oils. core.ac.uk

Formation Pathways in Diagenesis and Catagenesis

The formation of this compound and other branched alkanes occurs during the geological processes of diagenesis and catagenesis, which transform sedimentary organic matter into petroleum over millions of years.

Diagenesis : This initial phase occurs at relatively low temperatures and pressures in shallow sediments. Biological and early chemical processes alter organic precursors (lipids, biopolymers) from algae, bacteria, and plants. mit.edu

Catagenesis : As sediments are buried deeper, temperatures and pressures increase (typically 50°C to 150°C), leading to the thermal cracking of large organic molecules (kerogen) into the smaller hydrocarbons that constitute crude oil. mit.edulouisiana.gov

During catagenesis, long-chain n-alkanes derived from fatty acids in biological matter undergo thermal cracking, producing smaller n-alkanes and α-olefins (alkenes). osti.gov These reactive olefins can then undergo isomerization and rearrangement reactions, particularly in the presence of acidic clay minerals which act as catalysts. These reactions lead to the formation of a complex array of branched alkanes (isoalkanes). osti.gov The specific structure of this compound, with its multiple methyl and ethyl branches, is a product of these complex carbocation-based rearrangement and alkylation reactions occurring deep within sedimentary basins. mdpi.com

| Geologic Process | Temperature Range | Key Reactions | Resulting Products |

|---|---|---|---|

| Diagenesis | < 50°C | Biopolymer degradation, initial alteration of lipids | Kerogen, large precursor molecules |

| Catagenesis | 50 - 150°C | Thermal cracking of kerogen, isomerization, alkylation | n-alkanes, olefins, and highly-branched alkanes like this compound |

| Metagenesis | > 150°C | Extensive cracking | Methane, graphite |

Microbial Degradation Pathways and Biochemical Mechanisms

The structural complexity of this compound significantly influences its susceptibility to microbial attack, making it more recalcitrant than simpler alkanes. However, specialized microorganisms have evolved pathways to degrade such compounds under both aerobic and anaerobic conditions.

Aerobic Biodegradation: Role of Oxygenases and Terminal/Subterminal Oxidation

In the presence of oxygen, the primary mechanism for initiating alkane degradation is oxidation catalyzed by oxygenase enzymes. nih.gov

Terminal Oxidation : This is the most common pathway for n-alkanes, where a monooxygenase attacks the terminal methyl group to form a primary alcohol. The alcohol is then oxidized to an aldehyde and a fatty acid, which can enter the central metabolic pathway of β-oxidation. researchgate.net

Subterminal Oxidation : For branched alkanes, terminal oxidation may be sterically hindered. In these cases, oxidation can occur at a subterminal carbon atom, producing a secondary alcohol. nih.gov This is subsequently oxidized to a ketone. A Baeyer-Villiger monooxygenase may then convert the ketone to an ester, which is hydrolyzed to an alcohol and a fatty acid. nih.gov

For a compound like this compound, with no unsubstituted terminal methyl groups readily accessible, subterminal oxidation is the more likely initial step. The high degree of branching presents a significant steric hindrance to the active sites of many degradative enzymes, generally resulting in slower degradation rates compared to linear or lightly branched alkanes. frontiersin.orgbohrium.com However, some specialized bacteria, such as those from the genus Alcanivorax, are known to efficiently degrade branched alkanes. frontiersin.org

Anaerobic Biodegradation: Fumarate (B1241708) Addition and Carboxylation Pathways

In anoxic environments, microorganisms utilize alternative strategies to activate the chemically inert C-H bonds of alkanes.

Fumarate Addition : This is the most well-documented pathway for anaerobic alkane degradation. frontiersin.orgnih.gov It involves the enzyme alkylsuccinate synthase (ASS), a glycyl radical enzyme, which catalyzes the addition of the alkane to a fumarate molecule. nsf.govnih.gov For n-alkanes, this typically occurs at the subterminal (C-2) position. nih.govresearchgate.net The resulting alkylsuccinate is then further metabolized. For a highly branched alkane, the site of fumarate addition would likely be a secondary carbon atom that is sterically accessible. frontiersin.org The resulting branched succinate (B1194679) derivative would then enter a modified β-oxidation pathway. researchgate.net

Carboxylation Pathways : An alternative, less common anaerobic activation mechanism involves the direct carboxylation of the alkane. nih.govfrontiersin.org In one proposed pathway, the alkane is carboxylated at the C-3 position. This is followed by the elimination of the two adjacent terminal carbons to yield a fatty acid that is one carbon shorter than the original alkane but contains an externally added carboxyl group. nih.gov While this mechanism has been identified in some sulfate-reducing bacteria, fumarate addition is considered more widespread. nih.govfrontiersin.org

Factors Influencing Biodegradation Rates and Product Profiles

The rate and extent of the biodegradation of this compound are controlled by a combination of molecular, biological, and environmental factors.

| Factor | Description | Impact on this compound |

|---|---|---|

| Molecular Structure | The degree and position of branching significantly affect enzyme accessibility. | High branching and quaternary carbons cause steric hindrance, drastically reducing degradation rates compared to n-alkanes. researchgate.netijpab.com |

| Oxygen Availability | Aerobic degradation is generally faster and more efficient than anaerobic degradation. | Degradation is significantly faster in oxygenated environments. sparkoncept.com |

| Microbial Community | The presence of microorganisms with the specific enzymatic machinery (e.g., specialized oxygenases, alkylsuccinate synthase) is essential. | Requires specialized hydrocarbon-degrading bacteria capable of handling complex substrates. |

| Temperature | Affects microbial metabolic rates and the physical properties (viscosity, solubility) of the hydrocarbon. | Optimal degradation typically occurs in the mesophilic range (20-40°C), with rates decreasing at lower or higher temperatures. sparkoncept.comacs.org |

| Nutrient Availability | Microbial growth and enzyme production require essential nutrients like nitrogen and phosphorus. | Lack of nutrients can limit the growth of degrading microbial populations, even if the carbon source is abundant. researchgate.netresearchgate.net |

| Bioavailability | The compound must be accessible to the microorganisms. This is influenced by its solubility and sorption to soil/sediment particles. | As a hydrophobic compound, its low water solubility can limit its availability to microbes in the aqueous phase. researchgate.net |

Advanced Analytical Methodologies for Complex Hydrocarbon Mixtures in Research

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Enhanced Separation

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that provides a significant increase in separation power compared to traditional one-dimensional GC. sepsolve.comresearchgate.net In GC×GC, the sample is subjected to two distinct chromatographic separations. sepsolve.com The effluent from the first-dimension column is continuously trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. sepsolve.comwikipedia.org This process, known as modulation, occurs repeatedly throughout the analysis. wikipedia.org

The primary (first-dimension) column typically separates hydrocarbons based on their volatility or boiling point, while the secondary (second-dimension) column provides a separation based on a different property, such as polarity. sepsolve.com This "orthogonal" separation mechanism results in a structured two-dimensional chromatogram, where chemically related compounds, such as alkanes, cycloalkanes, and aromatics, are grouped into distinct regions. gcms.cz This structured elution pattern greatly facilitates the identification of compound classes. gcms.czazom.com

The enhanced peak capacity of GC×GC is essential for resolving the numerous isomers present in complex hydrocarbon mixtures. For instance, in a sample containing various C12 alkanes, GC×GC can effectively separate 3-Ethyl-3,4,5-trimethylheptane from other isomers that would co-elute in a one-dimensional GC analysis. researchgate.net The increased resolution also leads to improved signal-to-noise ratios, allowing for the detection of trace components that might otherwise be obscured by the unresolved complex mixture (UCM). researchgate.net

Table 1: Comparison of Typical Performance Characteristics of 1D-GC and GC×GC for Complex Hydrocarbon Analysis

| Parameter | Conventional 1D-GC | Comprehensive 2D-GC (GC×GC) |

|---|---|---|

| Peak Capacity | Low (hundreds of peaks) | High (thousands of peaks) ifpenergiesnouvelles.fr |

| Resolution | Limited, significant co-elution | Greatly enhanced sepsolve.com |

| Sensitivity | Lower | Higher due to peak focusing researchgate.netwikipedia.org |

| Data Visualization | 2D Chromatogram (time vs. intensity) | 3D or Contour Plot (retention time 1 vs. retention time 2 vs. intensity) sepsolve.com |

| Compound Identification | Often ambiguous due to co-elution | Facilitated by structured chromatograms gcms.cz |

Integration of Mass Spectrometry with High-Resolution Chromatography (e.g., GC×GC-MS) for Compound Speciation and Quantification

The coupling of high-resolution chromatography, such as GC×GC, with mass spectrometry (MS) creates a highly potent analytical tool for the speciation and quantification of individual compounds in complex mixtures. dlr.de A mass spectrometer, when used as a detector for GC×GC, provides mass spectral information for each separated peak, enabling positive identification of the eluted compounds. thermofisher.com

High-resolution mass spectrometry (HRMS) is particularly advantageous as it provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.netyoutube.com This is invaluable for distinguishing between compounds with the same nominal mass but different chemical formulas. For a compound like this compound (C12H26), HRMS can confirm its elemental composition, adding a high degree of confidence to its identification.

The combination of GC×GC with time-of-flight mass spectrometry (TOF-MS) is especially common due to the fast acquisition speeds of TOF instruments, which are necessary to capture the narrow peaks produced by the second-dimension separation in GC×GC. gcms.cz This integrated approach, GC×GC-TOFMS, allows for the detailed characterization of hydrocarbon groups based on carbon number and degree of unsaturation. acs.org For quantitative analysis, specific ions can be monitored to determine the concentration of target analytes, even at trace levels. tdi-bi.com

Table 2: Application of GC×GC-MS in Hydrocarbon Analysis

| Analytical Task | How GC×GC-MS is Applied | Example with this compound |

|---|---|---|

| Compound Speciation | Provides both chromatographic retention times and mass spectra for individual components. | The unique retention times on two columns and the characteristic mass spectrum would confirm the identity of this compound amongst other C12H26 isomers. |

| Quantification | The area of a specific ion peak in the mass spectrum is proportional to the amount of the compound. gov.scot | By monitoring a characteristic ion fragment of this compound, its concentration in a complex mixture can be accurately determined. |

| Unknown Identification | The high-resolution mass spectrum allows for the determination of the elemental formula, aiding in the identification of unknown compounds. nih.gov | If an unknown peak is detected, its accurate mass can be used to propose a chemical formula, which can then be confirmed with further analysis. |

Innovative Sample Preparation and Fractionation Techniques for Trace Analysis

Effective sample preparation is a critical step in the analysis of complex hydrocarbon mixtures, especially when targeting trace components. elsevierpure.com The primary goals of sample preparation are to isolate the analytes of interest from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis. chromatographyonline.com

For complex matrices like crude oil or environmental samples, fractionation is often employed to simplify the mixture prior to chromatographic analysis. oup.comzuiveringstechnieken.nl This involves separating the sample into different classes of compounds based on their physical and chemical properties. zuiveringstechnieken.nl For instance, solid-phase extraction (SPE) can be used to separate aliphatic hydrocarbons from aromatic hydrocarbons. unitedchem.com This reduces the complexity of the sample injected into the GC system, which can improve the resolution of target compounds like this compound within the aliphatic fraction.

More recent innovations in sample preparation include miniaturized and automated techniques that reduce solvent consumption and analysis time. Solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) are solvent-free techniques that can extract and concentrate volatile and semi-volatile organic compounds from a sample. researchgate.net For solid or very heavy samples, direct matrix introduction (DMI) techniques allow for the thermal desorption of analytes directly into the GC inlet, minimizing sample handling and potential loss of analytes. acs.org These innovative techniques are crucial for enabling the trace analysis of specific hydrocarbons in challenging sample matrices.

Table 3: Overview of Sample Preparation and Fractionation Techniques for Hydrocarbon Analysis

| Technique | Principle | Application in Trace Analysis |

|---|---|---|

| Liquid-Liquid Extraction | Partitioning of analytes between two immiscible liquid phases. | Classical method for extracting hydrocarbons from aqueous samples. |

| Solid-Phase Extraction (SPE) | Separation based on the affinity of analytes for a solid sorbent. nih.gov | Fractionation of complex mixtures into aliphatic, aromatic, and polar fractions. unitedchem.com |

| Solid-Phase Microextraction (SPME) | Extraction and concentration of analytes onto a coated fiber. researchgate.net | Analysis of volatile and semi-volatile hydrocarbons in water and air samples. |

| Stir Bar Sorptive Extraction (SBSE) | Similar to SPME but with a larger sorbent volume on a magnetic stir bar for higher recovery. researchgate.net | Preconcentration of trace organic compounds from aqueous matrices. |

| Fractional Distillation | Separation of components of a liquid mixture based on differences in their boiling points. fastercapital.comyoutube.com | Used in the petroleum industry to separate crude oil into different fractions like gasoline and diesel. fastercapital.com |

Future Research Directions and Methodological Innovations for 3 Ethyl 3,4,5 Trimethylheptane

Development of Novel Synthetic Routes for Stereoisomer-Specific Production

The synthesis of highly branched alkanes like 3-Ethyl-3,4,5-trimethylheptane with high purity and stereochemical control presents a significant challenge. Industrial production of branched alkanes typically relies on the catalytic hydroisomerization of long-chain n-paraffins, a process that generates a complex mixture of isomers rather than a single, targeted molecule. mdpi.com While effective for producing high-octane fuel blends, this method lacks the precision required for producing specific stereoisomers for detailed study.

Future research must focus on developing novel synthetic strategies that provide precise control over the molecular architecture. Key areas of investigation should include:

Asymmetric Catalysis: The development of novel chiral catalysts could enable the enantioselective or diastereoselective synthesis of specific stereoisomers of this compound. This would allow for the investigation of how stereochemistry affects the physical, chemical, and biological properties of the molecule.

Multi-step Convergent Synthesis: Designing multi-step synthetic pathways that build the carbon skeleton in a controlled, stepwise manner can offer access to specific isomers. Such routes, while more complex than bulk isomerization, are crucial for creating analytical standards and for fundamental research.

Advanced Separation Techniques: Alongside synthesis, the development of more efficient separation technologies is critical. While techniques using zeolites and metal-organic frameworks (MOFs) can separate linear from branched alkanes, future innovations are needed to effectively resolve complex mixtures of closely related branched isomers. nih.gov

Progress in these areas will be essential for producing the specific isomers of this compound needed to accurately assess its properties and environmental impact.

Advanced In-Situ Spectroscopic Characterization of Branched Alkanes in Complex Matrices

Characterizing branched alkanes within complex mixtures, such as fuel, lubricants, or environmental samples, is a significant analytical challenge. nih.gov Traditional chromatographic techniques may fail to resolve the vast number of isomers present in what is often termed an "unresolved complex mixture" (UCM). core.ac.uk Therefore, advanced, in-situ spectroscopic methods that can probe molecular structure without extensive separation are critical.

Future methodological innovations should focus on the following techniques:

Two-Dimensional NMR Spectroscopy: Techniques like 2D Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) NMR have shown promise for the in-situ characterization and quantification of branched alkanes within complex hydrocarbon mixtures, even when confined within porous media like catalyst supports. nih.govacs.org This method can distinguish different types of branching, providing detailed structural information that is lost in standard 1D NMR due to line-broadening effects. nih.govacs.org

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS): This powerful technique provides significantly enhanced separation capacity compared to conventional GC, allowing for the resolution of individual components within UCMs. core.ac.uk Coupled with a time-of-flight mass spectrometer (TOF-MS), it can provide detailed structural data on a wide range of branched and cyclic alkanes. core.ac.uk

Infrared (IR) Spectroscopy: Advanced IR techniques can be used to determine a "branching factor" based on the ratio of methylene (B1212753) (CH2) to methyl (CH3) groups. researchgate.net This provides a rapid assessment of the degree of branching in complex hydrocarbon mixtures, which can be correlated with other geochemical and physical properties. researchgate.net

The table below summarizes these advanced spectroscopic techniques and their specific applications for characterizing branched alkanes.

| Technique | Principle | Application for Branched Alkanes | Key Advantages |

| 2D DQF-COSY NMR | Measures the correlation between coupled protons, with a filter to suppress diagonal peaks and noise. acs.org | In-situ discrimination and quantification of different branched isomers in liquid mixtures and within porous materials. nih.govacs.org | High resolution in inhomogeneous environments; provides detailed connectivity information. nih.gov |

| GC×GC-TOF-MS | Utilizes two capillary columns with different stationary phases for enhanced chromatographic separation, coupled with high-speed mass spectrometry. core.ac.uk | Resolves and identifies individual isomers within unresolved complex mixtures (UCMs) of hydrocarbons. core.ac.uk | Superior separation power for extremely complex samples; provides mass spectra for component identification. |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | Calculates a CH2/CH3 ratio to determine the average chain length and degree of branching in oil samples. researchgate.net | Rapid analysis; provides a quantitative measure of overall branching. researchgate.net |

Refined Computational Models for Predicting Reactivity and Environmental Behavior

Computational chemistry offers a powerful, cost-effective means of predicting the reactivity and environmental fate of chemicals, reducing the need for extensive experimental testing. nih.govrsc.org For a compound like this compound, refined computational models are needed to provide accurate predictions.

Future research in this area should pursue several key directions:

Quantitative Structure-Activity Relationships (QSAR): Developing and refining QSAR models can predict key environmental parameters such as water solubility, soil adsorption coefficients, and potential for bioaccumulation based on molecular descriptors. nih.gov For highly branched alkanes, models must incorporate descriptors that accurately capture the effects of complex branching on these properties.

Quantum Chemical Methods: High-level quantum chemistry calculations, such as Density Functional Theory (DFT), can be used to predict fundamental molecular properties and reactivity. researchgate.netmit.edu These methods can calculate partition coefficients (e.g., log K_ow) and activation energies for degradation reactions, providing a physics-based prediction of environmental behavior. researchgate.net

Automated Kinetic Modeling: The generation of detailed chemical kinetic models is crucial for predicting the combustion and atmospheric oxidation behavior of fuel components. bohrium.com Automated software can generate reaction networks for large branched alkanes, helping to predict reactivity, ignition delay, and the formation of oxidation byproducts. dntb.gov.uaresearchgate.net

| Computational Approach | Objective | Methodology | Relevance to this compound |

| QSAR/QSPR | Predict environmental fate and physical properties. nih.gov | Statistical correlation of molecular descriptors with experimental data. | Estimation of toxicity, biodegradability, and partitioning in soil and water. |

| Quantum Chemistry (e.g., DFT) | Calculate fundamental molecular properties and reaction energies. researchgate.net | Solves approximations of the Schrödinger equation to determine electron density and energy. | Accurate prediction of partition coefficients, reaction thermodynamics, and spectroscopic properties. |

| Kinetic Modeling | Predict reactivity under specific conditions (e.g., combustion). bohrium.com | Automatic generation of elementary reaction mechanisms and rate constants. | Understanding combustion efficiency, soot formation, and atmospheric degradation pathways. |

Elucidation of Previously Unidentified Biodegradation Pathways

The biodegradation of alkanes is a critical process for the natural remediation of hydrocarbon-contaminated environments. While the metabolic pathways for linear n-alkanes are well-established, the degradation of highly branched iso-alkanes is far less understood. kemdiktisaintek.go.id The complex structure of this compound, with its quaternary carbon and dense branching, likely makes it highly resistant to conventional microbial degradation. kemdiktisaintek.go.id

The typical aerobic degradation of n-alkanes is initiated by monooxygenase enzymes that oxidize a terminal methyl group. nih.govnih.gov This is followed by oxidation to a fatty acid and subsequent metabolism via the β-oxidation pathway. nih.gov The steric hindrance presented by the ethyl and multiple methyl groups in this compound would likely prevent the enzymes responsible for this terminal oxidation from accessing the end of the carbon chain.

Future research must therefore focus on identifying novel enzymatic systems and microbial pathways capable of degrading such recalcitrant structures. Key research questions include:

Alternative Sites of Oxidation: Do microorganisms exist that possess enzymes capable of initiating degradation at internal carbon atoms, bypassing the sterically hindered chain ends? Sub-terminal oxidation is known for some alkanes, but its efficacy on highly branched structures is unclear. frontiersin.org

Role of Microbial Consortia: Is the complete degradation of such complex molecules accomplished by a single microbial species or does it require a consortium, where different microbes perform sequential degradation steps?

Novel Enzyme Discovery: Metagenomic screening of microbial communities from hydrocarbon-rich environments could lead to the discovery of novel enzymes (e.g., monooxygenases or dioxygenases) with unique substrate specificities capable of acting on highly branched alkanes.

Anaerobic Pathways: Anaerobic degradation of alkanes often proceeds via the addition of fumarate (B1241708) to the alkane. nih.gov Investigating whether analogous pathways exist that can accommodate the steric bulk of this compound is a crucial research frontier.

Elucidating these potential pathways is essential for understanding the environmental persistence of complex branched alkanes and for developing enhanced bioremediation strategies for contaminated sites. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.